Etidronic acid is a first generation bisphosphonate similar to [clodronic acid] and [tiludronic acid]. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. Etidronate’s use has decreased over the years in favor of the third generation, nitrogen containing bisphosphonate [zoledronic acid], [ibandronic acid], [minodronic acid], and [risedronic acid]. Etidronic acid was granted FDA approval on 1 September 1977.
Etidronic acid is a Bisphosphonate.
Etidronic Acid is as a member of the family of drugs known as bisphosphonates, etidronate differs from endogenous pyrophosphate in its resistance to enzymatic hydrolysis. This agent adsorbs to hydroxyapatite cells and reduces the number of osteoclasts, thereby inhibiting abnormal bone resorption. Etidronate may also directly stimulate bone formation by osteoblasts. (NCI)
Etidronic acid is only found in individuals that have used or taken this drug. It is a diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover. [PubChem] Bisphosphonates, when attached to bone tissue, are absorbed by osteoclasts, the bone cells that breaks down bone tissue. Although the mechanism of action of non-nitrogenous bisphosphonates has not been fully elucidated, available data suggest that they bind strongly to hydroxyapatite crystals in the bone matrix, preferentially at the sites of increased bone turnover and inhibit the formation and dissolution of the crystals. Other actions may include direct inhibition of mature osteoclast function, promotion of osteoclast apoptosis, and interference with osteoblast-mediated osteoclast activation. Etidronic acid does not interfere with bone mineralization. In malignancy-related hypercalcemia, etidronic acid decreases serum calcium by inhibiting tumour-induced bone resorption and reducing calcium flow from the resorbing bone into the blood. Etidronic acid also reduces morbidity of osteolytic bone metastases by inhibiting tumour-induced bone resorption. Etidronic acid may promote osteoclast apoptosis by competing with adenosine triphosphate (ATP) in the cellular energy metabolism. The osteoclast initiates apoptosis and dies, leading to an overall decrease in the breakdown of bone.
A diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover.
Etidronate disodium
CAS No.: 7414-83-7
Cat. No.: VC20760898
Molecular Formula: C2H8NaO7P2
Molecular Weight: 229.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7414-83-7 |
---|---|
Molecular Formula | C2H8NaO7P2 |
Molecular Weight | 229.02 g/mol |
IUPAC Name | (1-hydroxy-1-phosphonoethyl)phosphonic acid |
Standard InChI | InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); |
Standard InChI Key | UIFZRVHZTAYMBC-UHFFFAOYSA-N |
SMILES | CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES | CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance | Assay:≥95%A crystalline solid |
Melting Point | 198-199 |
Etidronate disodium is a first-generation bisphosphonate used primarily to manage bone metabolism disorders. It functions by inhibiting hydroxyapatite crystal formation and osteoclast activity, making it effective in conditions like Paget’s disease and heterotopic ossification. Below is a structured analysis of its properties, applications, and research findings.
Clinical Applications
Approved Uses
-
Symptomatic Paget’s Disease:
-
Heterotopic Ossification (HO) Prevention:
Off-Label Use
-
Hypercalcemia of Malignancy:
Adverse Effects and Contraindications
Research Findings
Key Studies
-
Hypercalcemia Management:
-
HO in Spinal Cord Injury:
Pharmacokinetics and Interactions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume